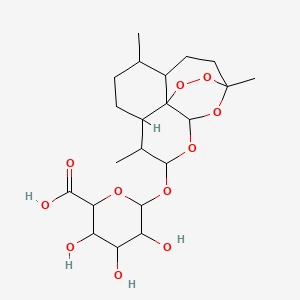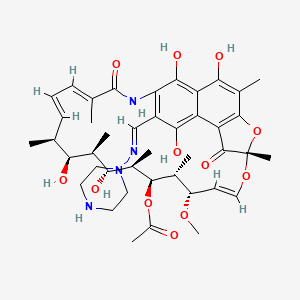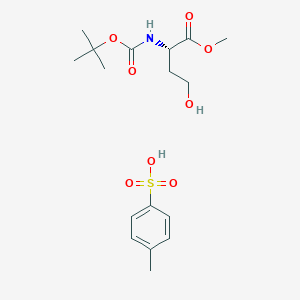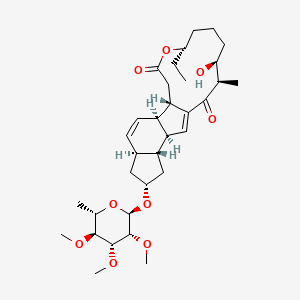
Dihydro Artemisinin beta-D-Glucuronide (Mixture of Isomers)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydro Artemisinin β-D-Glucuronide (Mixture of Isomers) is an antimalarial metabolite of Dihydro Artemisinin . It has a molecular weight of 460.47 and a molecular formula of C21H32O11 .
Molecular Structure Analysis
The molecule contains a total of 68 bonds, including 36 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 4 six-membered rings, 2 seven-membered rings, 2 ten-membered rings, 3 eleven-membered rings, 1 carboxylic acid (aliphatic), 4 hydroxyl groups, and 3 secondary alcohols .Scientific Research Applications
“Dihydro Artemisinin beta-D-Glucuronide (Mixture of Isomers)” is a complex compound with several potential applications in scientific research. However, based on the available information, it appears that its primary application is as an antimalarial metabolite of Dihydro Artemisinin .
Here’s a brief overview of its potential applications:
Antimalarial Research
“Dihydro Artemisinin beta-D-Glucuronide (Mixture of Isomers)” is primarily known for its role as an antimalarial metabolite of Dihydro Artemisinin . This makes it a valuable compound in the research and development of new antimalarial drugs.
Metabolism Studies
This compound can be used in metabolism studies to understand how Dihydro Artemisinin is processed in the body . This can provide valuable insights into the efficacy and potential side effects of Dihydro Artemisinin-based treatments.
Pharmacokinetics Research
“Dihydro Artemisinin beta-D-Glucuronide (Mixture of Isomers)” can be used in pharmacokinetics research to study the absorption, distribution, metabolism, and excretion of Dihydro Artemisinin in the body .
Stable Isotope Labeling
“Dihydro Artemisinin beta-D-Glucuronide (Mixture of Isomers)” can be used in stable isotope labeling, a technique used in metabolic and biochemical research .
Safety and Hazards
Mechanism of Action
Target of Action
Dihydro Artemisinin beta-D-Glucuronide, a derivative of artemisinin, primarily targets malaria-causing parasites such as Plasmodium falciparum . The compound interacts with key factors such as apoptosis-related BAX, FASL and caspase-3, multi-drug resistance genes, cytokines such as CD4+ and CD8+, inflammation-related NF-κB and COX2, telomerase, and oxidative stress molecules .
Mode of Action
The proposed mechanism of action of artemisinin, from which Dihydro Artemisinin beta-D-Glucuronide is derived, involves the cleavage of endoperoxide bridges by iron. This process produces free radicals (hypervalent iron-oxo species, epoxides, aldehydes, and dicarbonyl compounds) which damage biological macromolecules, causing oxidative stress in the cells of the parasite .
Biochemical Pathways
The compound affects the haem pathway, which has been extensively investigated as a mode of action of artemisinin . The endoperoxide bridge in the compound is activated by reduced heme or ferrous iron, leading to the production of cytotoxic carbon-centered radicals . These radicals may target essential parasite macromolecules, causing the parasite’s death .
Pharmacokinetics
Dihydro Artemisinin beta-D-Glucuronide’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties impact its bioavailability. The compound’s low bioavailability is linked to extensive metabolism, as well as its chemical instability . After administration, the compound is mainly excreted through bile .
Result of Action
The molecular and cellular effects of Dihydro Artemisinin beta-D-Glucuronide’s action include the regulation of key factors such as apoptosis-related BAX, FASL and caspase-3, multi-drug resistance genes, cytokines such as CD4+ and CD8+, inflammation-related NF-κB and COX2, telomerase, and oxidative stress molecules . This leads to the death of the malaria-causing parasites .
Action Environment
The action, efficacy, and stability of Dihydro Artemisinin beta-D-Glucuronide can be influenced by environmental factors. For instance, the compound’s stability varies with pH and temperature . Furthermore, the compound’s action can be affected by the presence of iron, which activates the endoperoxide bridge in the compound .
properties
IUPAC Name |
3,4,5-trihydroxy-6-[(1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O11/c1-8-4-5-11-9(2)17(28-18-14(24)12(22)13(23)15(27-18)16(25)26)29-19-21(11)10(8)6-7-20(3,30-19)31-32-21/h8-15,17-19,22-24H,4-7H2,1-3H3,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXMEOGHWWIMAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC5C(C(C(C(O5)C(=O)O)O)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50875346 |
Source


|
| Record name | 12a-1'b-Dihydroartemisinin glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50875346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Trihydroxy-6-[(1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]oxane-2-carboxylic acid | |
CAS RN |
157468-39-8 |
Source


|
| Record name | 12a-1'b-Dihydroartemisinin glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50875346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[[(5S)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate](/img/structure/B1140623.png)

![(4R)-3-[(2S,3S)-2-Acetyl-3-[3-[bis(phenylmethyl)amino]phenyl]-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B1140627.png)

![1-[(2R,5S)-2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-oxathiolan-5-yl]-5-fluoropyrimidine-2,4(1H,3H)-dione](/img/structure/B1140630.png)


![[(2S,3R,4S,5S,6R)-2-[[(1R,5R,7E,9E,11R,12R,14R,16R,18S,19S)-16-[tert-butyl(dimethyl)silyl]oxy-11-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-18-methoxy-5,12-dimethyl-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-5-[(2S,4R,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B1140635.png)